An In-depth Technical Guide to the Chemical Properties of N,N-dibutyl-2-chloropyridin-4-amine
An In-depth Technical Guide to the Chemical Properties of N,N-dibutyl-2-chloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dibutyl-2-chloropyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a dialkylamino group at the 4-position and a chlorine atom at the 2-position of a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-donating nature of the dibutylamino group and the reactivity of the chloro substituent govern its chemical behavior and potential for further functionalization. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its general reactivity profile.
Chemical Identity and Physical Properties
While specific experimentally determined data for N,N-dibutyl-2-chloropyridin-4-amine is limited in publicly available literature, its fundamental properties can be tabulated based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Method |
| IUPAC Name | N,N-dibutyl-2-chloropyridin-4-amine | - |
| Synonyms | 4-(Dibutylamino)-2-chloropyridine | - |
| CAS Number | 1602008-01-4 | [1] |
| Molecular Formula | C₁₃H₂₁ClN₂ | [1] |
| Molecular Weight | 240.77 g/mol | [1] |
| Appearance | Predicted: Colorless to yellow oil or solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents | Inferred |
Synthesis
The synthesis of N,N-dibutyl-2-chloropyridin-4-amine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and common starting material for this synthesis is 2,4-dichloropyridine. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack allows for a regioselective substitution.
Proposed Synthetic Pathway
The reaction proceeds by the displacement of the C4-chloro group of 2,4-dichloropyridine by dibutylamine. The C2-chloro group is less reactive due to the stronger electron-withdrawing effect of the adjacent nitrogen atom, which deactivates it towards nucleophilic attack.
Caption: Proposed synthesis of N,N-dibutyl-2-chloropyridin-4-amine.
Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the amination of dichloropyridines and may require optimization.
Materials:
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2,4-Dichloropyridine
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Dibutylamine
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Potassium carbonate (K₂CO₃) or other suitable base
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N,N-Dimethylformamide (DMF) or other polar aprotic solvent
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
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To a solution of 2,4-dichloropyridine (1.0 eq.) in DMF in a round-bottom flask is added potassium carbonate (2.0 eq.).
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Dibutylamine (1.2 eq.) is added dropwise to the stirred suspension at room temperature.
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The reaction mixture is then heated to 80-100 °C and stirred for several hours until TLC analysis indicates the consumption of the starting material.
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After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by column chromatography on silica gel to afford N,N-dibutyl-2-chloropyridin-4-amine.
Reactivity and Potential Signaling Pathways
The chemical reactivity of N,N-dibutyl-2-chloropyridin-4-amine is primarily dictated by the remaining chloro substituent and the pyridine nitrogen. The C2-chloro group can undergo further nucleophilic substitution under more forcing conditions or through metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 2-position, making this compound a valuable intermediate for creating libraries of disubstituted pyridines.
The pyridine nitrogen can act as a Lewis base, coordinating to metal centers or undergoing protonation. This property is crucial for its potential role in biological systems, where it could interact with metalloenzymes or receptors.
While no specific signaling pathways involving N,N-dibutyl-2-chloropyridin-4-amine have been described, its structural similarity to other 2-aminopyridine derivatives suggests potential interactions with various biological targets. For instance, substituted aminopyridines are known to act as kinase inhibitors, ion channel modulators, and ligands for various receptors. A hypothetical workflow for screening its biological activity is presented below.
Caption: A workflow for investigating biological activity.
Spectroscopic Data (Predicted)
| Data Type | Predicted Features |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (δ 6.0-8.0 ppm). The aliphatic protons of the butyl chains would appear in the upfield region (δ 0.8-3.5 ppm), showing characteristic splitting patterns (triplets for methyl groups, multiplets for methylene groups). |
| ¹³C NMR | Aromatic carbons would resonate in the δ 100-160 ppm range. The carbon bearing the chlorine atom would be shifted downfield. The aliphatic carbons of the butyl groups would appear in the upfield region (δ 10-60 ppm). |
| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) at m/z 240, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of butyl groups. |
Conclusion
N,N-dibutyl-2-chloropyridin-4-amine is a chemical entity with significant potential as a synthetic intermediate. Its preparation via nucleophilic aromatic substitution on 2,4-dichloropyridine is a feasible approach. The presence of a reactive chlorine atom allows for diverse downstream chemical modifications, paving the way for the creation of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its physical and chemical properties and to explore its biological activity.
